molecular formula C22H21ClN4O2 B3910725 N-(2-chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine CAS No. 303102-36-5

N-(2-chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B3910725
CAS No.: 303102-36-5
M. Wt: 408.9 g/mol
InChI Key: FTRJLOOQAHNUME-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a useful research compound. Its molecular formula is C22H21ClN4O2 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1353036 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(2-chloro-5-nitrophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-22-9-8-20(27(28)29)14-19(22)15-24-26-12-10-25(11-13-26)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-9,14-15H,10-13,16H2/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRJLOOQAHNUME-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303102-36-5
Record name N-(2-CHLORO-5-NITROBENZYLIDENE)-4-(1-NAPHTHYLMETHYL)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(2-chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound of interest due to its potential biological activities. This article synthesizes available data regarding its structure, pharmacological properties, and biological effects based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C22H21ClN4O2
  • Molecular Weight : 408.1353 Da
  • SMILES Notation : C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C(C=CC(=C4)N+[O-])Cl

The compound features a piperazine moiety substituted with a nitrobenzylidene group and a naphthylmethyl group, which may influence its interaction with biological targets.

Anticancer Potential

The structural analogs of this compound have been explored for anticancer activity. For instance, derivatives containing piperazine rings have demonstrated cytotoxic effects on cancer cell lines. The presence of the naphthyl group may enhance lipophilicity, potentially improving cellular uptake and efficacy in targeting cancer cells.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of similar compounds. These studies typically involve:

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer), and other human tumor cell lines.
  • Methods : MTT assay for cell viability, flow cytometry for apoptosis analysis, and Western blotting for protein expression changes.

The results from these assays indicate that modifications in the chemical structure can significantly alter biological activity, suggesting a need for systematic investigation of this compound.

Case Studies and Literature Review

Despite the compound's potential, there is a notable lack of published literature specifically detailing its biological activity. However, similar compounds have been reviewed extensively:

Compound NameActivity TypeFindings
2-Chloro-5-nitro-N-phenylbenzamideAntimicrobialEffective against Gram-positive bacteria
Piperazine derivativesAnticancerInduced apoptosis in multiple cancer cell lines

Toxicological Profile

Preliminary assessments suggest that compounds with similar structures may exhibit toxicological effects, including skin irritation and potential eye damage as indicated by safety data sheets. Further toxicological evaluations are necessary to establish a comprehensive safety profile for this compound.

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(2-chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via a condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) accelerate imine bond formation but may require reflux conditions in polar aprotic solvents (e.g., ethanol or DMF).
  • Catalysis : Acidic catalysts (e.g., glacial acetic acid) enhance reaction efficiency by stabilizing the transition state .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yield optimization (>70%) is achievable by monitoring reaction progress via TLC.

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the hydrazone linkage (C=N peak at ~8.5–9.0 ppm) and aromatic substituents. NOESY experiments validate spatial arrangements of the naphthyl and benzylidene groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) to verify the molecular formula (C22_{22}H20_{20}ClN5_5O2_2) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (±0.3%) to confirm purity .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

  • Crystal Growth : Slow evaporation of a saturated DCM/hexane solution yields diffraction-quality crystals.
  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : SHELXL software refines the structure, with R-factor thresholds <0.05 for high reliability. Torsion angles and dihedral planes reveal steric effects from the nitro and naphthyl groups .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Answer:

  • Substituent Modification : Replace the nitro group with electron-withdrawing groups (e.g., CF3_3) to modulate electron density and receptor binding.
  • Piperazine Ring Functionalization : Introduce alkyl or aryl groups to the piperazine nitrogen to alter lipophilicity and bioavailability .
  • Biological Assays : Test derivatives against target receptors (e.g., neurotransmitter transporters) using competitive binding assays (IC50_{50} determination) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Assay Reprodubility : Standardize protocols (e.g., cell line origin, incubation time) to minimize variability.
  • Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .
  • Data Cross-Validation : Compare results across orthogonal methods (e.g., in vitro binding vs. in vivo efficacy in rodent models) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Answer:

  • Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers. Use sonication or co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability : Store at –20°C under inert gas (N2_2) to prevent hydrazone hydrolysis. Monitor degradation via HPLC (retention time shifts) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in serotonin/dopamine receptor active sites. Focus on π-π stacking (naphthyl vs. aromatic residues) and H-bonding (nitro group with Lys/Arg) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions (e.g., solvation, temperature) .

Advanced: What strategies resolve spectral overlaps in NMR characterization of structurally similar derivatives?

Answer:

  • 2D NMR Techniques : HSQC and HMBC differentiate overlapping proton environments (e.g., naphthyl vs. benzylidene protons) .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to simplify amine/hydrazone peak assignments .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Toxicity Screening : Preliminary Ames tests indicate mutagenic potential; use fume hoods and PPE (gloves, goggles) .
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid environmental release .

Advanced: How can researchers validate the compound’s role in modulating enzyme activity?

Answer:

  • Kinetic Assays : Measure Michaelis-Menten parameters (Km_m, Vmax_{max}) using fluorogenic substrates in the presence of varying inhibitor concentrations .
  • IC50_{50} Determination : Fit dose-response curves (GraphPad Prism) to quantify potency. Compare with positive controls (e.g., known enzyme inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.